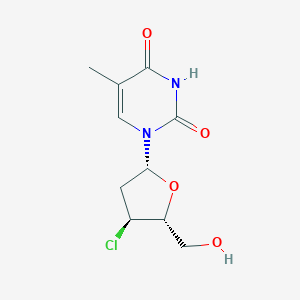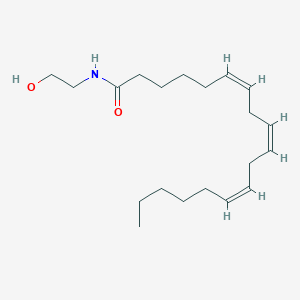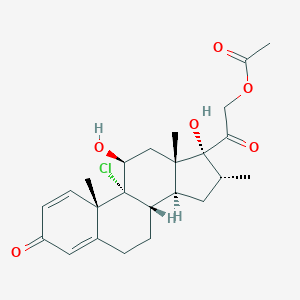
3'-Cloro-3'-desoxitimidina
Descripción general
Descripción
3’-Chloro-3’-deoxythymidine is a synthetic nucleoside analog with the molecular formula C10H13ClN2O4. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is known for its antiviral properties and is often used in research related to antiviral therapies.
Aplicaciones Científicas De Investigación
3’-Chloro-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies related to DNA synthesis and repair mechanisms.
Medicine: It has potential antiviral properties and is investigated for its efficacy against various viral infections.
Industry: The compound is used in the production of antiviral drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
Target of Action
3’-Chloro-3’-deoxythymidine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of the cancer cells .
Biochemical Pathways
The affected biochemical pathways primarily involve DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. The induction of apoptosis leads to the death of these cells. The downstream effects of these actions include the reduction in the number of cancer cells and potentially the size of the tumor .
Pharmacokinetics
Like other nucleoside analogs, it is expected to be absorbed into the body, distributed to the site of action, metabolized, and eventually eliminated . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . This results in a reduction in the number of cancer cells and potentially the size of the tumor .
Action Environment
The action, efficacy, and stability of 3’-Chloro-3’-deoxythymidine can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other substances can affect the compound’s stability and activity .
Análisis Bioquímico
Biochemical Properties
3’-Chloro-3’-deoxythymidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of 3’-Chloro-3’-deoxythymidine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
The effects of 3’-Chloro-3’-deoxythymidine on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3’-Chloro-3’-deoxythymidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield 3’-Chloro-3’-deoxythymidine.
Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Types of Reactions:
Substitution Reactions: 3’-Chloro-3’-deoxythymidine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl groups or amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3’-hydroxy-3’-deoxythymidine or 3’-amino-3’-deoxythymidine can be formed.
Oxidation and Reduction Products: These reactions typically yield modified nucleosides with altered functional groups.
Comparación Con Compuestos Similares
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
3’-Azido-3’-deoxythymidine: A derivative of thymidine with similar antiviral properties.
Uniqueness: 3’-Chloro-3’-deoxythymidine is unique due to the presence of the chlorine atom at the 3’ position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific antiviral research applications where other nucleoside analogs may not be as effective.
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVJDKGDGLWBQT-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180226 | |
| Record name | Thymidine, 3'-chloro-3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-94-7 | |
| Record name | Thymidine, 3'-chloro-3'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 3'-chloro-3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-3'-DEOXYTHYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to monitor the levels of 3'-Chloro-3'-deoxythymidine in Zidovudine preparations?
A: Zidovudine, an antiretroviral medication used to treat HIV/AIDS, requires stringent quality control during manufacturing. The presence of impurities like 3'-Chloro-3'-deoxythymidine can potentially impact the drug's safety and efficacy. [] Although the provided research does not delve into the specific toxicological profile of 3'-Chloro-3'-deoxythymidine, its presence beyond defined limits is undesirable. Monitoring ensures the quality and purity of Zidovudine, ultimately contributing to patient safety and treatment efficacy.
Q2: What analytical method is described in the research for quantifying 3'-Chloro-3'-deoxythymidine in Zidovudine?
A: The research details a High-Performance Liquid Chromatography (HPLC) method for the determination of 3'-Chloro-3'-deoxythymidine (referred to as impurity substance B) in Zidovudine. [] This method utilizes a Cosmosil ODSC18 column with a specific mobile phase composition and UV detection at 265 nm for accurate quantification. The established method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control analyses of Zidovudine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)








![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
